molecular formula C11H10ClNO B15355313 1-(4-Chloroquinolin-3-yl)ethanol

1-(4-Chloroquinolin-3-yl)ethanol

Cat. No.: B15355313
M. Wt: 207.65 g/mol
InChI Key: WWMVAJGRRMEIRA-UHFFFAOYSA-N
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Description

1-(4-Chloroquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family, which consists of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, and electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloroquinolin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloroquinoline with ethylene oxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Chloroquinolin-3-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is 1-(4-chloroquinolin-3-yl)ethanoic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction of this compound results in the formation of 1-(4-chloroquinolin-3-yl)ethane.

Substitution: Substitution reactions involving this compound typically involve nucleophilic substitution, where a nucleophile replaces the chlorine atom. Common reagents used in these reactions include sodium hydroxide (NaOH) and potassium iodide (KI). The major products formed from these reactions are various quinoline derivatives.

Scientific Research Applications

1-(4-Chloroquinolin-3-yl)ethanol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex quinoline derivatives

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding assays. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.

Medicine: Medically, this compound has shown potential as an antimalarial, antimicrobial, and anticancer agent. Its derivatives are being investigated for their efficacy in treating various diseases, including malaria and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in the manufacturing of various materials.

Mechanism of Action

The mechanism by which 1-(4-Chloroquinolin-3-yl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, in the case of antimalarial activity, this compound interferes with the heme detoxification pathway in malaria parasites, leading to their death.

Comparison with Similar Compounds

1-(4-Chloroquinolin-3-yl)ethanol is compared with other similar compounds, such as 1-(7-chloroquinolin-4-yl)ethanol and 1-(quinolin-3-yl)ethanol. While these compounds share structural similarities, this compound exhibits unique properties that make it particularly useful in specific applications. For instance, its chlorine atom provides enhanced reactivity and binding affinity compared to its non-chlorinated counterparts.

List of Similar Compounds

  • 1-(7-chloroquinolin-4-yl)ethanol

  • 1-(quinolin-3-yl)ethanol

  • 1-(4-methylquinolin-3-yl)ethanol

  • 1-(8-hydroxyquinolin-3-yl)ethanol

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(4-chloroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H10ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-7,14H,1H3

InChI Key

WWMVAJGRRMEIRA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2N=C1)Cl)O

Origin of Product

United States

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